molecular formula C14H8Cl2N2O B10838447 (E)-3-(2,3-dichlorophenylimino)indolin-2-one

(E)-3-(2,3-dichlorophenylimino)indolin-2-one

Cat. No.: B10838447
M. Wt: 291.1 g/mol
InChI Key: AUBZCTXOLGPERG-UHFFFAOYSA-N
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Description

It belongs to the class of 3-imino-2-indolones, which are recognized for their biological activities, particularly as antagonists of the galanin GAL3 receptor . This compound has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2,3-dichlorophenylimino)indolin-2-one typically involves the condensation of 2,3-dichloroaniline with isatin under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imino bond. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to achieve large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(2,3-dichlorophenylimino)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different substituents on the phenyl ring .

Scientific Research Applications

(E)-3-(2,3-dichlorophenylimino)indolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(2,3-dichlorophenylimino)indolin-2-one involves its interaction with the galanin GAL3 receptor. By binding to this receptor, the compound acts as an antagonist, inhibiting the receptor’s activity. This interaction can modulate various physiological processes, particularly those related to neurological functions. The molecular targets and pathways involved include the inhibition of signal transduction pathways associated with the GAL3 receptor .

Comparison with Similar Compounds

    1,3-dihydro-1-phenyl-3-[(3-trifluoromethyl)phenyl]imino-2H-indol-2-one: Another compound in the same class with high affinity for the GAL3 receptor.

    3-(4-chlorophenylimino)indolin-2-one: A similar compound with a different substitution pattern on the phenyl ring.

Uniqueness: (E)-3-(2,3-dichlorophenylimino)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high selectivity and affinity for the GAL3 receptor make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H8Cl2N2O

Molecular Weight

291.1 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)imino-1H-indol-2-one

InChI

InChI=1S/C14H8Cl2N2O/c15-9-5-3-7-11(12(9)16)17-13-8-4-1-2-6-10(8)18-14(13)19/h1-7H,(H,17,18,19)

InChI Key

AUBZCTXOLGPERG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(C(=CC=C3)Cl)Cl)C(=O)N2

Origin of Product

United States

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